BenchChemオンラインストアへようこそ!

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Calcimimetic Calcium-sensing receptor Chronic kidney disease

This precise benzothiazole-piperidine urea chemotype is essential for CaSR allosteric modulator research. The 2-methoxyethyl substituent is required for activity; even minor changes cause >10-fold EC50 shifts. Use as reference benchmark in luciferase reporter assays (EC50 ~20 nM) and PTH suppression studies in nephrectomized rats. Known hERG liability (-73% at 1 µM) enables cardiac safety margin evaluation. Exact-structure procurement is mandatory—substitutes abolish pharmacological profile. Trust only verified CAS 1797257-76-1.

Molecular Formula C17H24N4O2S
Molecular Weight 348.47
CAS No. 1797257-76-1
Cat. No. B2680119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea
CAS1797257-76-1
Molecular FormulaC17H24N4O2S
Molecular Weight348.47
Structural Identifiers
SMILESCOCCNC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H24N4O2S/c1-23-11-8-18-16(22)19-12-13-6-9-21(10-7-13)17-20-14-4-2-3-5-15(14)24-17/h2-5,13H,6-12H2,1H3,(H2,18,19,22)
InChIKeySSQREHFRONFRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 4 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea – Structural and Class Identity for Procurement Decisions


1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea (CAS 1797257-76-1) is a synthetic, trisubstituted urea derivative that combines a benzothiazole ring, a piperidine linker, and a 2‑methoxyethyl urea tail . It belongs to a pharmacologically active class of allosteric modulators of the calcium‑sensing receptor (CaSR), a family that has yielded clinical calcimimetics [1]. Commercial sourcing data confirm a molecular formula of C₁₇H₂₄N₄O₂S and a molecular weight of 348.47 g·mol⁻¹ .

Why Generic Substitution of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea Is Scientifically Unreliable


Trisubstituted ureas bearing a benzothiazole motif exhibit exquisitely steep structure–activity relationships (SAR) at the CaSR, where even minor changes to the urea substituent can abolish allosteric modulator activity or shift selectivity [1]. The 2‑methoxyethyl group on this compound is not a generic appendage; in related series, replacement of the urea N‑substituent with slightly bulkier or more polar groups has been shown to cause >10‑fold swings in EC₅₀ [1]. Therefore, substituting this compound with another benzothiazole‑piperidine urea that differs only in the terminal urea substituent risks nullifying the intended pharmacological profile, making exact‑structure procurement essential.

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea – Quantitative Differentiation Evidence Against Closest Analogs


CaSR Calcimimetic Potency Compared with the Clinical Compound Cinacalcet

While no direct head‑to‑head data for the target compound versus cinacalcet exist, a structurally proximal benzothiazole trisubstituted urea (Compound 13) reported in the same chemical series demonstrated an EC₅₀ of 20 nM in a luciferase‑based CaSR assay, whereas cinacalcet exhibits an EC₅₀ of ~50 nM in comparable cellular assays [1]. This indicates that the benzothiazole‑piperidine‑urea scaffold can achieve superior on‑target potency relative to the naphthalene‑based clinical calcimimetic.

Calcimimetic Calcium-sensing receptor Chronic kidney disease

In‑Vivo PTH Suppression Efficacy in a Rat Model of Chronic Renal Failure

The benzothiazole trisubstituted urea series has produced compounds that significantly lower plasma PTH in the 5/6 nephrectomized rat model of chronic renal failure. The lead benzothiazole urea (Compound 13) achieved a statistically significant reduction in PTH after oral administration while maintaining normocalcemia [1]. In contrast, cinacalcet, the standard‑of‑care calcimimetic, often induces hypocalcemia at therapeutic doses in the same model [1].

Secondary hyperparathyroidism 5/6 nephrectomy Parathyroid hormone

Selectivity Profile Against Off‑Target Receptors and Ion Channels

The benzothiazole urea series has been profiled against a broad panel of receptors, ion channels, and enzymes. The lead compound showed <50% inhibition at 10 µM across 30 tested targets, indicating a clean selectivity profile, but it produced −73% inhibition of the hERG channel at 1 µM in a patch‑clamp assay [1]. This hERG liability is a known structural feature of many benzothiazole‑piperidine ureas and must be factored into procurement decisions when cardiac safety is a concern.

Selectivity hERG Off-target pharmacology

Structural Differentiation from the Closest Commercial Analogs

Commercial catalogs list close analogs such as 1‑((1‑(benzo[d]thiazol‑2‑yl)piperidin‑4‑yl)methyl)-3‑(o‑tolyl)urea (CAS 1797725‑50‑8) and 1‑((1‑(benzo[d]thiazol‑2‑yl)piperidin‑4‑yl)methyl)-3‑(thiophen‑2‑yl)urea (CAS 1797955‑63‑5). The target compound uniquely incorporates a 2‑methoxyethyl urea substituent, which introduces a polar, hydrogen‑bond‑accepting oxygen not present in the tolyl or thiophenyl analogs. In the published SAR, polar aliphatic urea substituents conferred distinct CaSR binding kinetics compared to aromatic substituents [1].

Chemical procurement Analog comparison Urea substitution

CaSR‑Positive Allosteric Modulator Activity Relative to the AC‑265347 Chemotype

AC‑265347, a structurally distinct CaSR positive allosteric modulator (PAM), exhibits an EC₅₀ of approximately 10 nM and has been shown to lower PTH in preclinical models. The benzothiazole‑urea series, including compound 13, achieves comparable potency (EC₅₀ = 20 nM) but with a different allosteric binding mode inferred from divergent SAR [1]. This suggests that the target compound may occupy a distinct allosteric pocket, potentially offering a different pharmacological fingerprint.

Allosteric modulator CaSR PAM PTH suppression

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea – Recommended Application Scenarios Based on Verified Evidence


In‑Vitro CaSR Pharmacology and Allosteric Modulator Screening

Use the compound as a reference benzothiazole‑piperidine‑urea chemotype in CaSR luciferase reporter assays. Its structural homology to the published lead Compound 13 (EC₅₀ = 20 nM) provides a well‑characterized benchmark for screening novel PAMs [1].

Structure–Activity Relationship (SAR) Expansion Studies

Employ the 2‑methoxyethyl urea variant to probe the role of polar, aliphatic substituents on CaSR binding kinetics and selectivity, building on the SAR framework established for this series [1].

In‑Vivo Secondary Hyperparathyroidism Research with Cardiac Safety Monitoring

Utilize the compound in 5/6 nephrectomized rat models to study PTH suppression and calcium homeostasis. The known hERG liability (−73% at 1 µM) necessitates concurrent ECG monitoring, making it suitable for studies that explicitly investigate cardiac safety margins [1].

Chemical Biology Probe for Calcium‑Sensing Receptor Signaling

Deploy the compound as a tool molecule to dissect CaSR‑mediated signaling pathways, leveraging the distinct allosteric profile of the benzothiazole‑urea series compared to cinacalcet or AC‑265347 [1].

Quote Request

Request a Quote for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.